1-Decyl-3-methylimidazolium nitrate
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Overview
Description
1-Decyl-3-methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic compounds . These characteristics make ionic liquids highly valuable in green chemistry and various industrial applications .
Preparation Methods
1-Decyl-3-methylimidazolium nitrate can be synthesized through a metathesis reaction. One common method involves reacting 1-decyl-3-methylimidazolium bromide with silver nitrate in water to form the desired ionic liquid . The reaction conditions typically include maintaining a controlled temperature and stirring the mixture to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Decyl-3-methylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The nitrate anion can be substituted with other anions through metathesis reactions.
Common reagents used in these reactions include silver nitrate, hydrogen gas, and various metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Decyl-3-methylimidazolium nitrate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Research has explored its potential as an antimicrobial agent and its effects on biological systems.
Medicine: Studies have investigated its use in drug delivery systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Decyl-3-methylimidazolium nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can disrupt biological membranes, leading to antimicrobial effects . In chemical reactions, its ionic nature facilitates the dissolution of reactants and enhances reaction rates .
Comparison with Similar Compounds
1-Decyl-3-methylimidazolium nitrate can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium nitrate: Similar in structure but with a shorter alkyl chain, affecting its solubility and thermal stability.
1-Octyl-3-methylimidazolium chloride: Contains a different anion, which influences its chemical reactivity and applications.
1-Dodecylpyridinium chloride: Another ionic liquid with a different cation, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties suitable for various applications .
Properties
CAS No. |
1057409-91-2 |
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Molecular Formula |
C14H27N3O3 |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;nitrate |
InChI |
InChI=1S/C14H27N2.NO3/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3)4/h12-14H,3-11H2,1-2H3;/q+1;-1 |
InChI Key |
KHEZVFOGTIMXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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